2-Hydroxy Desipramine-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

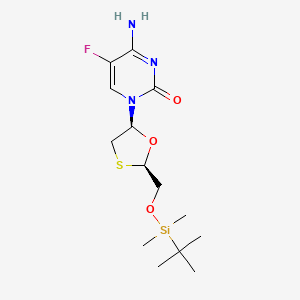

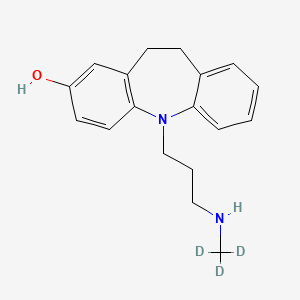

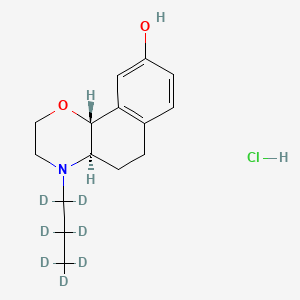

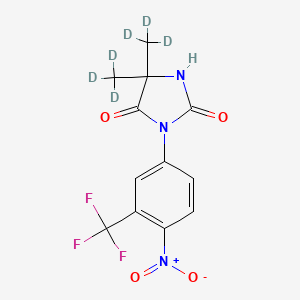

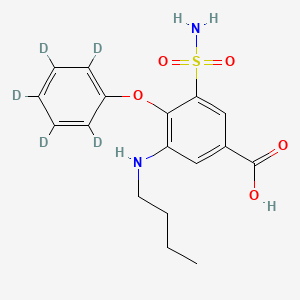

2-Hydroxy Desipramine-d3 is a labeled metabolite of Desipramine . It has a molecular formula of C18H19D3N2O and a molecular weight of 285.40 . It is used for research purposes .

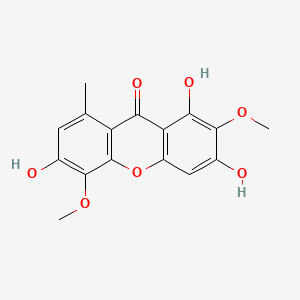

Molecular Structure Analysis

The molecular structure of 2-Hydroxy Desipramine-d3 consists of a dibenzazepine-derivative tricyclic ring system with an alkyl amine substituent on the central ring . The IUPAC name for this compound is 11-[3-(trideuteriomethylamino)propyl]-5,6-dihydrobenzobbenzazepin-3-ol .Wissenschaftliche Forschungsanwendungen

Pharmacologic Activity in Elderly Patients : 2-Hydroxy Desipramine (2-OH-DMI) has been identified to have pharmacologic activity and is not just a byproduct causing side effects. It was observed that the ratio of 2-OH-DMI to desipramine at steady state is higher in elderly patients compared to younger patients, suggesting age-related variations in metabolism and pharmacokinetics (Kitanaka et al., 1982).

Concentration in Plasma and Cerebrospinal Fluid : Active hydroxy metabolites of desipramine, including 2-OH-DMI, have been quantified in plasma and cerebrospinal fluid of patients, revealing significant variations in concentration and indicating the importance of these metabolites in therapeutic and side effect profiles of desipramine (Potter et al., 1982).

Effects on Electrocardiogram in Different Age Groups : The developmental effects of desipramine treatment on the electrocardiogram (ECG) were studied, with a focus on serum concentrations of desipramine and its major active metabolite 2-OH-DMI. It was found that associations of these concentrations with ECG conduction intervals are modest and not likely to be clinically significant across different age groups (Wilens et al., 1993).

Metabolic Profile in Mice Models : A study using desipramine as a model drug found that CYP2D6-humanized mice and wild-type control mice exhibit different desipramine metabolic profiles, with 2-hydroxydesipramine being one of the metabolites identified. This suggests that mouse enzymes significantly contribute to desipramine metabolism, providing insights into the use of animal models in drug metabolism studies (Shen & Yu, 2009).

Relationship with Clinical Outcomes in Depression : The relationship of 2-OH-DMI concentrations in plasma to clinical outcomes and side effects in depressed patients treated with desipramine was evaluated. It was found that 2-OH-DMI concentrations do not correlate with response to treatment, nor do they relate to subjective side effects or major adverse reactions (Nelson et al., 1983).

Influence on Serotonin Receptors : Desipramine has been shown to influence serotonin receptors, particularly 5-hydroxytryptamine1A receptors, when administered chronically. This interaction may be relevant to the antidepressant effects of desipramine and involves its metabolites, including 2-hydroxydesipramine (Lund et al., 1992).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for 2-Hydroxy Desipramine-d3 is not available, Desipramine, from which it is metabolized, can cause various side effects such as sedation, dry mouth, constipation, urinary retention, blurred vision, and cognitive or memory impairments . It is also considered particularly toxic in cases of overdose .

Zukünftige Richtungen

Future studies designed to assess the therapeutic effect of Desipramine should account for the presence of its pharmacologically active metabolite, 2-Hydroxy Desipramine . Additionally, the influence of the CYP2D6 genotype on the anti-nociceptive effects of Desipramine suggests that metabolizer status should be accounted for when future studies with tricyclic antidepressants are undertaken .

Eigenschaften

IUPAC Name |

11-[3-(trideuteriomethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJBOLMRGMDGLD-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)

![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)

![1-[(2R,5S)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B563636.png)